
1-(2-Chloroethyl)-3-(4-iodophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloroethyl)-3-(4-iodophenyl)urea is a synthetic organic compound characterized by the presence of a chloroethyl group and an iodophenyl group attached to a urea backbone
准备方法
The synthesis of 1-(2-Chloroethyl)-3-(4-iodophenyl)urea typically involves the reaction of 4-iodoaniline with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 4-Iodoaniline is reacted with 2-chloroethyl isocyanate in an inert solvent such as dichloromethane.
Step 2: The reaction mixture is stirred at room temperature for several hours to allow the formation of this compound.
Step 3: The product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve scaling up the reaction using larger reactors and optimizing reaction conditions to maximize yield and purity.
化学反应分析
1-(2-Chloroethyl)-3-(4-iodophenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted urea derivatives.
Oxidation Reactions: The iodophenyl group can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, resulting in the formation of iodophenyl oxide derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(2-Chloroethyl)-3-(4-iodophenyl)urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored as a potential therapeutic agent due to its ability to interact with specific molecular targets. Studies focus on its efficacy and safety in preclinical models.
Industry: The compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
作用机制
The mechanism of action of 1-(2-Chloroethyl)-3-(4-iodophenyl)urea involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of biological processes. The iodophenyl group may enhance the compound’s binding affinity to certain targets, increasing its potency. The exact pathways and molecular targets involved depend on the specific application and context of use.
相似化合物的比较
1-(2-Chloroethyl)-3-(4-iodophenyl)urea can be compared with other similar compounds, such as:
1-(2-Chloroethyl)-3-phenylurea: Lacks the iodine atom, which may result in different chemical and biological properties.
1-(2-Bromoethyl)-3-(4-iodophenyl)urea: Contains a bromoethyl group instead of a chloroethyl group, which may affect its reactivity and interactions.
1-(2-Chloroethyl)-3-(4-fluorophenyl)urea: Contains a fluorophenyl group, which may influence its chemical stability and biological activity.
The uniqueness of this compound lies in the combination of the chloroethyl and iodophenyl groups, which confer distinct chemical and biological properties that are not observed in other similar compounds.
属性
CAS 编号 |
146257-20-7 |
|---|---|
分子式 |
C9H10ClIN2O |
分子量 |
324.54 g/mol |
IUPAC 名称 |
1-(2-chloroethyl)-3-(4-iodophenyl)urea |
InChI |
InChI=1S/C9H10ClIN2O/c10-5-6-12-9(14)13-8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H2,12,13,14) |
InChI 键 |
XBAXWLOJAOWLNT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NC(=O)NCCCl)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-3-methylsulfinyl-5,6-dihydrobenzo[b][1]benzothiepine 11-oxide;hydrochloride](/img/structure/B12736120.png)
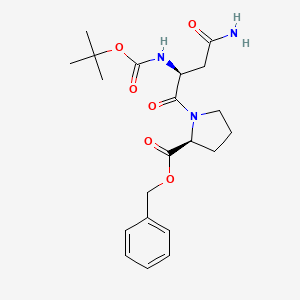
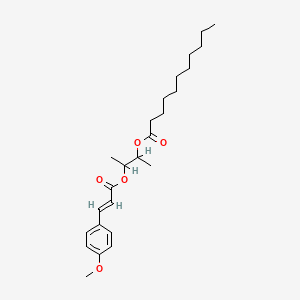
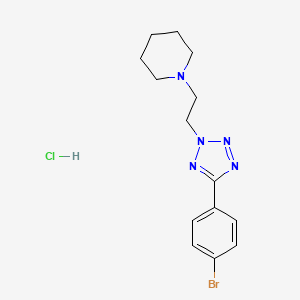
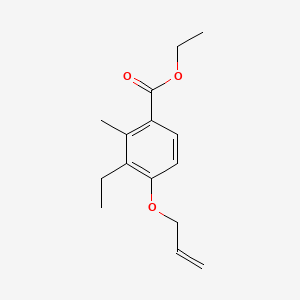
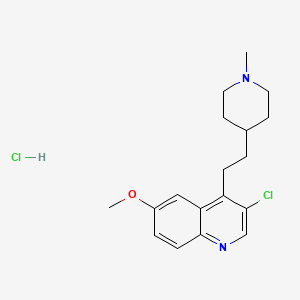
![Docosanoic acid, [[4,6-bis[(methoxymethyl)[[(1-oxoeicosyl)oxy]methyl]amino]-1,3,5-triazin-2-yl](methoxymethyl)amino]methyl ester](/img/structure/B12736155.png)
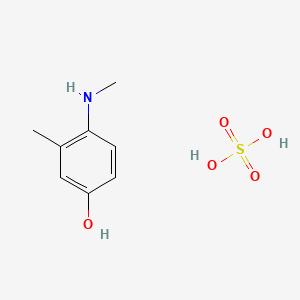
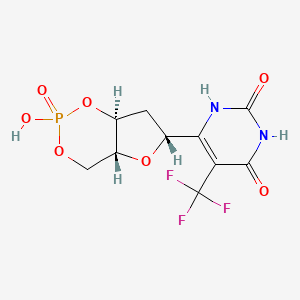
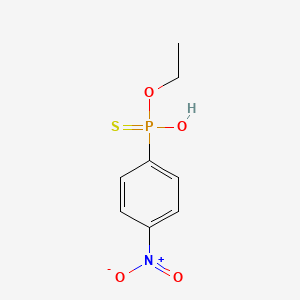


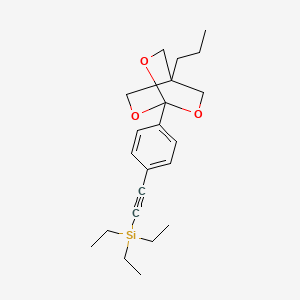
![2-[3-[(E)-[4-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]iminomethyl]phenoxy]-N,N-dimethylethanamine;hydrochloride](/img/structure/B12736195.png)
